methyl N-[(2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. One common approach is the condensation of a cyclohexanone derivative with an isoquinoline derivative under acidic conditions, followed by the introduction of a beta-alanine moiety through an amide bond formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high strength or conductivity.
Mechanism of Action
The mechanism by which methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate: This compound shares a similar structural motif but differs in its functional groups and overall reactivity.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a related structure, used in different applications.
Uniqueness
Methyl N-[(2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl N-[(2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H25N1O3, with a molecular weight of 315.4 g/mol. The structural complexity of the molecule is attributed to its spirocyclic framework, which is characteristic of many biologically active compounds.
Key Structural Features
- Spirocyclic Framework : The presence of a spiro structure often enhances biological activity due to its unique three-dimensional conformation.
- Carbonyl and Amine Functionalities : These groups are crucial for interactions with biological targets, such as enzymes and receptors.
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of neurodegenerative diseases such as Alzheimer's.
- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase :
- Antioxidant Activity :
-
Cytotoxicity Studies :
- Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer properties.
Data Table: Biological Activities Comparison
Activity Type | Reference Compound | IC50/ Ki Value | Notes |
---|---|---|---|
AChE Inhibition | Galantamine | 0.590 µM | Reference for comparison |
BuChE Inhibition | Physostigmine | 28.5 µM | Reference for comparison |
Antioxidant Activity | Various Spiro Compounds | Varies | Significant protective effects |
Cytotoxicity | Various Cell Lines | Varies | Selective toxicity observed |
Properties
Molecular Formula |
C23H32N2O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 3-[(2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C23H32N2O4/c1-3-4-16-25-22(28)18-11-7-6-10-17(18)20(23(25)13-8-5-9-14-23)21(27)24-15-12-19(26)29-2/h6-7,10-11,20H,3-5,8-9,12-16H2,1-2H3,(H,24,27) |
InChI Key |
HQQUDAOUDDWITI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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